molecular formula C11H9NO2S B063345 Methyl 3-thiazol-2-yl-benzoate CAS No. 168618-63-1

Methyl 3-thiazol-2-yl-benzoate

Cat. No.: B063345
CAS No.: 168618-63-1
M. Wt: 219.26 g/mol
InChI Key: YXIVASOYIRWGFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-thiazol-2-yl-benzoate is a heterocyclic organic compound that features a thiazole ring attached to a benzoate ester. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Scientific Research Applications

Methyl 3-thiazol-2-yl-benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials with specific electronic or optical properties.

    Biology: Investigated for its potential antimicrobial and antifungal activities. It is used in the design of bioactive molecules that can inhibit the growth of pathogenic microorganisms.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent. Derivatives of this compound are studied for their ability to modulate biological pathways involved in disease progression.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with enhanced stability and performance.

Safety and Hazards

“Methyl 3-thiazol-2-yl-benzoate” has been classified as a combustible liquid, harmful if swallowed, and harmful to aquatic life . Precautionary measures include avoiding release to the environment, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .

Future Directions

Thiazoles have been found in many potent biologically active compounds, and they are present in more than 18 FDA-approved drugs . Therefore, the future directions for “Methyl 3-thiazol-2-yl-benzoate” could involve further exploration of its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-thiazol-2-yl-benzoate can be synthesized through several methods. One common approach involves the reaction of 3-thiazol-2-yl-benzoic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ester.

Another method involves the cyclization of appropriate precursors. For instance, the reaction of 2-aminothiophenol with methyl 3-bromobenzoate under basic conditions can yield the desired thiazole derivative. This reaction often requires a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale synthesis. Catalysts and advanced purification techniques, such as chromatography, are often employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-thiazol-2-yl-benzoate undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually carried out in anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid); reactions often require acidic or basic catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated thiazole derivatives.

Mechanism of Action

The mechanism of action of methyl 3-thiazol-2-yl-benzoate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The thiazole ring can also interact with DNA, potentially interfering with replication and transcription processes.

Comparison with Similar Compounds

Methyl 3-thiazol-2-yl-benzoate can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial agent used in the treatment of bacterial infections.

    Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

    Tiazofurin: An anticancer agent with activity against various tumor cell lines.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester functionality allows for further derivatization, making it a versatile intermediate in synthetic chemistry.

List of Similar Compounds

  • Sulfathiazole
  • Ritonavir
  • Tiazofurin
  • Abafungin (antifungal)
  • Meloxicam (anti-inflammatory)

Properties

IUPAC Name

methyl 3-(1,3-thiazol-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-14-11(13)9-4-2-3-8(7-9)10-12-5-6-15-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIVASOYIRWGFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596734
Record name Methyl 3-(1,3-thiazol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168618-63-1
Record name Methyl 3-(1,3-thiazol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 0.6 g (0.003 mol) of methyl 3-carbamothioylbenzoate in 6 ml of acetic acid was charged with 1.15 g (0.009 mol) of chloroacetaldehyde dimethyl acetal and a catalytic amount of PTSA. The RM was heated to 100° C. over night. Acetic acid was removed under vacuum and the crude product was purified by 60-120 silica gel column using 5% of ethyl acetate in pet ether as eluent to provide methyl 3-(thiazol-2-yl)benzoate (0.5 g) as a white solid.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.